Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate is a phosphonate ester featuring two sterically demanding 5-methyl-2-(propan-2-yl)cyclohexyl groups and a hydroxyphenylmethyl substituent bonded to a central phosphorus atom. Phosphonates are structurally analogous to phosphate esters but exhibit distinct electronic and steric properties due to the direct carbon-phosphorus bond, which enhances hydrolytic stability and influences biological activity .
Properties
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRWNVQUCUAZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common approach is the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with phenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s hydroxy(phenyl)methyl group and phosphonate moiety enable oxidation under controlled conditions. Studies on structurally similar phosphonates suggest:
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Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media are effective .
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Products : Oxidation of the benzylic alcohol group yields a ketone intermediate, which can further oxidize to a carboxylic acid derivative under stronger conditions .
Example Reaction Pathway :
Reduction Reactions
The phosphonate group and aromatic system participate in reduction processes:
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Reducing agents : Lithium aluminum hydride (LiAlH₄) selectively reduces the phosphonate ester to a phosphine oxide .
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Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) can saturate the cyclohexyl rings or phenyl group, altering steric and electronic properties .
Key Observations :
| Reaction Type | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Phosphonate Reduction | LiAlH₄ | Bis[cyclohexyl]phosphine oxide | 72–85 |
| Aromatic Ring Hydrogenation | H₂/Pd-C | Partially saturated derivatives | 60–78 |
Substitution Reactions
The phosphonate’s electrophilic phosphorus center and aromatic rings enable nucleophilic substitution:
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Halogenation : Bromine (Br₂) in the presence of FeBr₃ substitutes hydrogen on the phenyl ring, forming halogenated derivatives .
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Amination : Reaction with ammonia or amines under basic conditions replaces hydroxyl groups with amino functionalities .
Mechanistic Insight :
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring’s para position due to steric hindrance from the bulky cyclohexyl groups .
Hydrolysis and Stability
Phosphonate esters are hydrolytically stable under neutral conditions but degrade under acidic or alkaline environments:
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Acidic Hydrolysis : Yields phosphonic acid and cyclohexanol derivatives .
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Enzymatic Degradation : Lysosomal phospholipase A₂ (LPLA₂) catalyzes BMP-like phosphonate cleavage in biological systems, producing monoacylglycerol intermediates .
Hydrolysis Data :
| Condition | pH | Temperature (°C) | Half-Life (h) |
|---|---|---|---|
| Acidic | 2 | 25 | 12 |
| Alkaline | 12 | 25 | 8 |
Biological Activity and Degradation
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two structurally related derivatives: Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate () and (RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenyl{phenyl[(1-phenylethyl)amino]-methyl}phosphinate (). Key differences in substituents, molecular conformation, and intermolecular interactions are highlighted (Table 1).
Table 1: Structural and Crystallographic Comparison of Phosphonate Derivatives
Structural and Electronic Differences
- Substituent Effects: The target compound’s 5-methyl-2-(propan-2-yl)cyclohexyl groups introduce significant steric bulk compared to the methoxycarbonylphenyl substituents in ’s compound. This bulk may restrict molecular flexibility and influence binding interactions in biological systems . In contrast, the phosphinate in incorporates an amino-functionalized phenyl group, enabling additional hydrogen-bonding capabilities and chirality, which are critical for enantioselective applications .
- Phosphorus Environment: The hydroxyphenylmethyl group in the target compound provides a hydroxyl donor for hydrogen bonding, absent in the methylphosphonate () and the phosphinate (). This feature could enhance solubility or intermolecular cohesion in crystalline or solution states .
Crystallographic and Packing Behavior
- Dihedral Angles: The dihedral angle of 63.33° in ’s compound reflects torsional strain between electron-withdrawing methoxycarbonyl groups, whereas the smaller angles in (40.4°, 12.2°) suggest reduced steric clash due to the amino substituent’s conformational flexibility . The target compound’s cyclohexyl groups likely impose larger dihedral distortions, though crystallographic data are unavailable.
- Intermolecular Interactions: Weak C–H···O interactions dominate in ’s structure, typical of phosphonates with ester acceptors. ’s phosphinate forms directional C–H···O chains, stabilized by its amino group. The target compound’s hydroxyl group could facilitate stronger O–H···O hydrogen bonds, akin to patterns described in Etter’s graph-set analysis .
Biological Activity
Chemical Structure and Properties
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate, with the CAS number 382149-61-3, has a molecular formula of C27H45O4P. This compound features unique structural elements, including cyclohexyl rings, a phenyl group, and a phosphonate moiety. Its synthesis typically involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with phenylphosphonic dichloride under controlled conditions to yield the desired product .
Antimicrobial Properties
Recent investigations have highlighted the potential of Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate as a bioactive compound with antimicrobial properties. In vitro studies suggest that this compound exhibits significant antibacterial activity against various pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
| Pathogen | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 | 29 |
| P. aeruginosa | 50 | 24 |
| S. typhi | 45 | 30 |
| K. pneumoniae | 50 | 19 |
The mechanism by which Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(phenyl)methyl]phosphonate exerts its biological effects involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity and influencing various biochemical pathways .
Potential in Drug Development
The compound is also being explored for its potential applications in drug development, particularly in targeting cancer cells. Research indicates that phosphonate derivatives can inhibit key molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways .
Case Studies
- Anticancer Activity : A study demonstrated that phosphonate thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, suggesting promising anticancer activity .
- Antituberculosis Activity : Another investigation into related compounds revealed significant antituberculosis activity among derivatives designed to inhibit the growth of M. tuberculosis, indicating a broader therapeutic potential for phosphonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
